An In-Depth Technical Guide to (R)-2-(Methoxymethyl)morpholine hydrochloride
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)morpholine hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral building block, (R)-2-(Methoxymethyl)morpholine hydrochloride. We will delve into its fundamental properties, strategic importance in medicinal chemistry, a validated synthetic route with mechanistic insights, and practical handling considerations.
Introduction: The Strategic Value of a Chiral Morpholine Scaffold
(R)-2-(Methoxymethyl)morpholine hydrochloride (CAS No: 141196-39-6 ) is a versatile chiral intermediate that has garnered significant attention in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the integration of two key structural features: the morpholine ring and a stereodefined methoxymethyl substituent.
The morpholine heterocycle is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.[3][4] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a basic handle for salt formation or further functionalization.[4] When this scaffold is rendered chiral, as in the (R)-enantiomer, it allows for stereospecific interactions with biological targets, a critical aspect of modern drug design. The methoxymethyl group at the C-2 position provides an additional vector for molecular elaboration and can influence the conformational rigidity and binding profile of the final compound.[5]
This guide provides the foundational knowledge required to effectively utilize this valuable building block in research and development settings.
Physicochemical & Structural Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. The hydrochloride salt form of (R)-2-(methoxymethyl)morpholine enhances its stability and solubility in certain solvents, making it easier to handle and use in various reaction conditions compared to the free base.[5][6]
| Property | Value | Source(s) |
| CAS Number | 141196-39-6 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [6] |
| Molecular Weight | 167.63 g/mol | [6] |
| IUPAC Name | (2R)-2-(methoxymethyl)morpholine;hydrochloride | [7] |
| Synonyms | (R)-2-Methoxymethyl-morpholine hydrochloride, (2R)-2-(Methoxymethyl)morpholine HCl | [5] |
| SMILES | COC[C@H]1CNCCO1.Cl | [5] |
| InChI Key | NBPHWKGEMABLPV-FYZOBXCZSA-N | [5] |
| Purity (Typical) | ≥97% | [6][7] |
| Storage | Room temperature, under inert gas | [6] |
Core Application: A Building Block for Bioactive Molecules
The primary application of (R)-2-(methoxymethyl)morpholine hydrochloride is as an intermediate in organic synthesis.[6] The morpholine ring is a structural motif found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[8] The inclusion of this scaffold can confer favorable pharmacokinetic properties to a molecule.[3]
The value of this specific reagent is its chirality. The (R)-configuration is fixed, allowing chemists to build molecular complexity stereoselectively, avoiding the need for costly chiral separations later in a synthetic sequence. The secondary amine within the morpholine ring is a nucleophilic center, readily participating in reactions such as:
-
N-Alkylation
-
N-Arylation
-
Acylation and Amide Bond Formation
-
Reductive Amination
These transformations enable the straightforward coupling of the morpholine unit to other parts of a target molecule, making it a cornerstone for creating libraries of compounds for screening and lead optimization.
Synthetic Strategy & Experimental Protocol
The synthesis of the parent free base, (2R)-2-(methoxymethyl)morpholine, can be achieved through the ring-opening of a chiral epoxide followed by intramolecular cyclization. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. The following protocol is a representative method based on established chemical principles.[9]
Synthesis Workflow Diagram
Caption: Synthetic workflow for (R)-2-(Methoxymethyl)morpholine hydrochloride.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of the free base followed by conversion to the hydrochloride salt.
PART A: Synthesis of (2R)-2-(Methoxymethyl)morpholine (Free Base) [9]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-aminoethanesulfonic acid (taurine, ~5 equivalents) in 40% aqueous sodium hydroxide. Heat the solution to 50°C.
-
Causality: Taurine serves as a surrogate for 2-aminoethanol. The strong basic conditions (NaOH) are required to deprotonate the sulfonic acid and the amino group, creating the nucleophile needed for the subsequent reaction.
-
-
Epoxide Addition: Prepare a solution of (R)-(-)-glycidyl methyl ether (1 equivalent) in methanol. Add this solution dropwise to the heated taurine solution.
-
Causality: The dropwise addition controls the exothermic reaction between the amine nucleophile and the epoxide electrophile. Methanol is used as a co-solvent to ensure miscibility.
-
-
Initial Reaction: Stir the mixture at 50°C for approximately 75 minutes.
-
Causality: This period allows for the initial nucleophilic ring-opening of the epoxide by the amino group to proceed to a significant extent.
-
-
Cyclization: Add a larger volume of 40% aqueous sodium hydroxide to the reaction mixture and continue stirring at 50°C for 20 hours.
-
Causality: The additional strong base facilitates the intramolecular Williamson ether synthesis. The hydroxyl group formed during the epoxide opening deprotonates and displaces the sulfonate group, forming the morpholine ring. The extended reaction time ensures the cyclization goes to completion.
-
-
Work-up: Cool the reaction to room temperature and dilute with deionized water. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.
-
Causality: The dilution and extraction serve to separate the organic product from the highly polar, water-soluble inorganic salts and unreacted starting materials.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Causality: This is a standard procedure to isolate the pure free base from any side products or residual starting materials, yielding the product as a colorless oil.[9]
-
PART B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified (2R)-2-(methoxymethyl)morpholine free base in a suitable anhydrous solvent, such as diethyl ether or a mixture of ether and methanol.
-
Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether to the stirred solution of the free base.
-
Causality: The basic nitrogen of the morpholine ring is protonated by the strong acid (HCl). The resulting ammonium salt is ionic and typically has low solubility in nonpolar solvents like ether, causing it to precipitate out of the solution.
-
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether to remove any residual impurities, and dry under vacuum. This yields the final product, (R)-2-(Methoxymethyl)morpholine hydrochloride.
Safety, Handling, and Storage
As a prudent laboratory practice, this chemical should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of ingestion, immediately call a poison center or doctor. If on skin or in eyes, rinse cautiously with water for several minutes.
-
Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[6]
Conclusion
(R)-2-(Methoxymethyl)morpholine hydrochloride is a high-value chiral building block whose strategic utility in medicinal chemistry cannot be overstated. Its defined stereochemistry and the favorable properties of the morpholine scaffold make it an essential tool for the synthesis of sophisticated and stereochemically pure pharmaceutical candidates. The synthetic pathway, while multi-step, relies on robust and well-understood chemical transformations, making it accessible for laboratory and potential scale-up applications. A comprehensive understanding of its properties, synthesis, and handling is key to unlocking its full potential in the drug discovery pipeline.
References
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- BLDpharm. 141196-39-6|(R)-2-(Methoxymethyl)morpholine hydrochloride.
- Biosynth. (R)-2-(Methoxymethyl)-morpholine hydrochloride | 141196-39-6.
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.
- ChemicalBook. (2R)-2-(Methoxymethyl)morpholine synthesis.
- CymitQuimica. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-.
- ResearchGate. Morpholines. Synthesis and Biological Activity.
- PubMed.
- ResearchGate.
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